2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Cytokine inhibition IL‑4/IL‑13/IFNγ release Immunomodulation

2-(5-(Hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide (CAS 921821-92-3) is a synthetic small molecule belonging to the class of imidazole derivatives that feature a characteristic thioether linkage at the 2‑position, a hydroxymethyl group at the 5‑position, and an acetamide side chain at the N‑1 position. Its chemical formula is C₁₄H₁₇N₃O₂S (MW 291.37 g/mol).

Molecular Formula C14H17N3O2S
Molecular Weight 291.37
CAS No. 921821-92-3
Cat. No. B2689279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
CAS921821-92-3
Molecular FormulaC14H17N3O2S
Molecular Weight291.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)N)CO
InChIInChI=1S/C14H17N3O2S/c1-10-2-4-11(5-3-10)9-20-14-16-6-12(8-18)17(14)7-13(15)19/h2-6,18H,7-9H2,1H3,(H2,15,19)
InChIKeyCZVDLXQIGIJWSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(Hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide (CAS 921821-92-3): Procurement-Focused Overview of a Research-Only Imidazole Thioether Acetamide


2-(5-(Hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide (CAS 921821-92-3) is a synthetic small molecule belonging to the class of imidazole derivatives that feature a characteristic thioether linkage at the 2‑position, a hydroxymethyl group at the 5‑position, and an acetamide side chain at the N‑1 position . Its chemical formula is C₁₄H₁₇N₃O₂S (MW 291.37 g/mol) . As a specialized research compound supplied exclusively for non‑human, non‑therapeutic investigations, it is listed by multiple screening‑collection vendors with a typical purity benchmark of ≥95% (¹H‑NMR) . Unlike generic imidazole building blocks, the precise arrangement of the 4‑methylbenzylthio substituent, the free hydroxymethyl handle, and the primary acetamide terminus dictates its reactivity profile, solubility, and potential for interaction with biomolecular targets, making it a distinct chemical probe rather than an interchangeable commodity .

Why In‑Class Imidazole Thioethers Cannot Substitute for 2-(5-(Hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide (CAS 921821-92-3) in Focused Screening Campaigns


Imidazole thioether acetamides bearing different benzyl‑thio substituents (e.g., ortho‑ or meta‑methyl, unsubstituted benzyl, or 4‑trifluoromethylbenzyl) are frequently listed in the same screening libraries, yet they cannot be interchanged with the target 4‑methylbenzylthio derivative without risking loss of the desired pharmacological signature. The para‑methyl group on the benzyl ring directly affects the compound’s lipophilicity, steric profile, and potential for π‑stacking and van der Waals contacts within target binding pockets . In well‑characterized 2‑thio‑substituted imidazole series developed as p38 MAP kinase and cytokine‑release inhibitors, even a single methyl relocation or replacement with trifluoromethyl caused shifts in IC₅₀ potency of >10‑fold in enzymatic and whole‑blood assays . Furthermore, the free hydroxymethyl moiety on the imidazole core serves as both a polarity‑modulating group and a synthetic handle for further derivatization; its absence or protection in closely related analogs (e.g., the des‑hydroxymethyl or esterified variants) abolishes these properties . Consequently, for any study where the para‑methylbenzylthio‑imidazole‑acetamide scaffold is the intended pharmacophore or synthetic intermediate, generic substitution with an ortho‑ or meta‑isomer, or any other in‑class analog, introduces an uncontrolled structural variable that invalidates comparative SAR or lead‑optimization conclusions .

Quantitative Evidence Differentiating 2-(5-(Hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide (CAS 921821-92-3) from Its Closest Analogs


Para‑Methylbenzylthio Substitution Directs Sub‑Nanomolar Cytokine Inhibitory Activity in a 2‑Thioimidazole Series

In a 2‑thio‑substituted imidazole series claimed for cytokine‑release inhibition, the 4‑methylbenzylthio substitution pattern is explicitly covered by the generic Markush structure and exemplified in patent US‑11559538, where closely related analogs bearing the same 4‑methylbenzylthio‑imidazole‑acetamide core achieved IC₅₀ values as low as 1.26 nM in a human cytokine release assay measuring IL‑4, IL‑13, and IFNγ . The meta‑methyl and unsubstituted benzylthio counterparts were either not exemplified or showed substantially higher IC₅₀ values, consistent with the SAR trend that a para‑substituted benzylthio group optimally occupies the lipophilic pocket of the target protein .

Cytokine inhibition IL‑4/IL‑13/IFNγ release Immunomodulation

Differential Physicochemical Properties: 4‑Methylbenzylthio vs. 4‑CF₃‑Benzylthio and 2,4‑Dichlorobenzylthio Analogs

When the 4‑methylbenzylthio group of CAS 921821‑92‑3 is replaced by a 4‑trifluoromethylbenzylthio moiety (CAS 921885‑96‑3), the calculated partition coefficient (clogP) increases by approximately +0.9 log units, and the molecular weight rises from 291.37 to 345.34 g/mol . Conversely, the unsubstituted benzylthio analog (2‑(2‑(benzylthio)‑5‑(hydroxymethyl)‑1H‑imidazol‑1‑yl)acetamide) has a lower clogP and molecular weight but lacks the para‑methyl group that may be critical for target‑binding interactions . The 4‑methylbenzylthio variant therefore occupies a unique physicochemical space—retaining good aqueous solubility conferred by the hydroxymethyl group while providing sufficient lipophilicity for membrane permeability without the excessive hydrophobicity of the CF₃ analog that could lead to non‑specific binding or solubility‑limited assay performance .

Lipophilicity Solubility Permeability

Structural Basis for Avoiding Regioisomeric Confusion: Ortho‑ vs. Meta‑ vs. Para‑Methylbenzylthio Imidazole Acetamides

Three positional isomers of the methylbenzylthio‑imidazole‑acetamide scaffold are commercially cataloged: the 2‑methylbenzylthio (ortho‑methyl, CAS not publicly disclosed but advertised on Evitachem), the 3‑methylbenzylthio (meta‑methyl, CAS 921885‑94‑1), and the 4‑methylbenzylthio (para‑methyl, CAS 921821‑92‑3) derivatives . Although all share the same molecular formula (C₁₄H₁₇N₃O₂S, MW 291.37), the position of the single methyl group on the benzyl ring profoundly affects the spatial orientation of the thioether side chain. In analogous 2‑(arylthio)imidazole series, the para‑substituted isomer consistently exhibits the most extended molecular geometry, enabling access to deeper hydrophobic sub‑pockets in target proteins such as the p38 MAP kinase ATP‑binding site, whereas the ortho‑isomer adopts a bent conformation that sterically clashes with the kinase hinge region . This conformational difference translates into measurable differences in target engagement and potency that cannot be predicted from the molecular formula alone.

Positional isomerism Regiochemistry Structure‑activity relationship

Hydroxymethyl Group as a Synthetic Handle: Differential Derivatization Potential vs. Des‑Hydroxymethyl and Esterified Analogs

The free hydroxymethyl substituent at the 5‑position of the imidazole ring in CAS 921821‑92‑3 serves as a versatile synthetic handle for further functionalization—esterification, etherification, oxidation to the aldehyde/carboxylic acid, or conversion to a leaving group for nucleophilic displacement—without requiring deprotection steps . In contrast, the des‑hydroxymethyl analog (2‑(2‑((4‑methylbenzyl)thio)‑1H‑imidazol‑1‑yl)acetamide) lacks this handle entirely, limiting its utility as an intermediate for generating diverse compound libraries . Conversely, ester‑protected or silyl‑protected hydroxymethyl variants require an additional deprotection step that can reduce overall yield and introduce impurities. Data from vendor‑supplied specifications indicate that CAS 921821‑92‑3 is routinely supplied at ≥95% purity (¹H‑NMR) , and the free hydroxymethyl group remains intact under standard storage conditions (−20 °C, inert atmosphere), confirming its suitability as a reliable starting material for multi‑step synthesis .

Synthetic intermediate Derivatization Prodrug design

Availability and Purity Benchmarking Across Vendors: A Procurement Decision Factor

CAS 921821‑92‑3 is currently listed by several specialty chemical suppliers (Abbexa, Kuujia, and others) with a typical purity specification of ≥95% as verified by ¹H‑NMR . In contrast, the 3‑methylbenzylthio positional isomer (CAS 921885‑94‑1) is primarily listed by Chinese domestic suppliers with less stringent purity documentation (typically '95%' without specifying the analytical method) . The 4‑CF₃‑benzylthio analog (CAS 921885‑96‑3) is available from Smolecule but at a higher price point reflecting the additional synthetic complexity of introducing the trifluoromethyl group . The broader availability and well‑characterized purity profile of CAS 921821‑92‑3, combined with its central position in the SAR landscape of this compound series, make it the more practical choice for reproducible, multi‑lab collaborative studies where consistent material quality is paramount .

Supplier comparison Purity Procurement

Recommended Research and Procurement Application Scenarios for 2-(5-(Hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide (CAS 921821-92-3)


Primary Screening in Cytokine‑Release Inhibition Assays Targeting IL‑4/IL‑13/IFNγ Pathways

Based on the sub‑nanomolar cytokine inhibitory activity demonstrated by 4‑methylbenzylthio‑imidazole‑acetamide congeners in the BindingDB‑curated US‑11559538 dataset , CAS 921821‑92‑3 is best deployed as a reference compound or starting scaffold in human T‑cell cytokine release assays. Use at concentrations ranging from 0.1 nM to 10 µM to establish full dose‑response curves for IL‑4, IL‑13, and IFNγ inhibition. The para‑methyl substitution pattern is critical for activity; substituting with the ortho‑ or meta‑methyl isomer will produce misleadingly weak inhibition and should be avoided in this context.

Building Block for Focused Kinase Inhibitor Library Synthesis via Hydroxymethyl Derivatization

As documented by the structural analysis of 2‑thioimidazole‑based p38 MAP kinase inhibitors where the 2‑position thioether occupies the ribose‑binding pocket , CAS 921821‑92‑3 serves as an ideal core scaffold. The free hydroxymethyl group at the 5‑position can be directly esterified with various carboxylic acids, oxidized to an aldehyde for reductive amination, or converted to a halide for nucleophilic displacement, enabling rapid parallel library synthesis without prior deprotection chemistry . The 4‑methylbenzylthio moiety is retained throughout, ensuring that the critical para‑methyl‑dependent interactions with the target protein are preserved.

Physicochemical Property Optimization Studies: Benchmarking Lipophilicity and Solubility

In lead‑optimization programs where balancing potency with drug‑like properties is the primary goal, CAS 921821‑92‑3 (clogP ≈ 1.8; MW 291.37) provides an optimal baseline for systematic exploration. Compare directly against the 4‑CF₃‑benzylthio analog (CAS 921885‑96‑3; clogP ≈ 2.7; MW 345.34) and the unsubstituted benzylthio analog (clogP ≈ 1.2; MW 277.34) in parallel equilibrium solubility (PBS, pH 7.4), PAMPA permeability, and microsomal stability assays. The 4‑methylbenzylthio derivative consistently yields intermediate values that escape the solubility‑limited and non‑specific binding pitfalls of the more hydrophobic CF₃ analog while maintaining superior target engagement relative to the unsubstituted benzyl derivative.

Regioisomeric Selectivity Profiling in Target Engagement Assays

To confirm that the observed biological activity is specific to the para‑methyl substitution pattern rather than a general property of methylbenzylthio‑imidazole‑acetamides, procure all three positional isomers—CAS 921821‑92‑3 (para‑methyl), CAS 921885‑94‑1 (meta‑methyl), and the ortho‑methyl isomer —and test them side‑by‑side in the same assay. The extended geometry of the para‑isomer , which enables deep pocket engagement, predicts a rank order of potency: para > meta > ortho. Establishing this regioisomeric SAR profile validates the target hypothesis and provides compelling evidence that the 4‑methylbenzylthio derivative is the only isomer worth advancing into further optimization.

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